molecular formula C7H16ClN B3417001 trans-4-Methylcyclohexanamine hydrochloride CAS No. 100959-19-1

trans-4-Methylcyclohexanamine hydrochloride

Cat. No.: B3417001
CAS No.: 100959-19-1
M. Wt: 149.66 g/mol
InChI Key: GIRKJSRZELQHDX-UHFFFAOYSA-N
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Description

trans-4-Methylcyclohexanamine hydrochloride: is a chemical compound with the molecular formula C7H15N·HCl and a molecular weight of 149.66 g/mol . It is a derivative of cyclohexanamine with a methyl group at the 4th position in the trans configuration. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Methylcyclohexanamine hydrochloride typically involves the following steps:

  • Isomerization: : A Schiff's base is subjected to isomerization by treating it with a strong base in a suitable solvent.

  • Formation of trans-4-Methylcyclohexylamine: : The isomerized product is then converted to trans-4-Methylcyclohexylamine through hydrolysis.

  • Conversion to Hydrochloride Salt: : The trans-4-Methylcyclohexylamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale isomerization reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and quality control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

trans-4-Methylcyclohexanamine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form trans-4-Methylcyclohexanone using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: : Reduction reactions can convert the compound to trans-4-Methylcyclohexanol using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2), and dichloromethane (DCM) as a solvent.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: : Various nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

  • Oxidation: : trans-4-Methylcyclohexanone

  • Reduction: : trans-4-Methylcyclohexanol

  • Substitution: : Various amine derivatives depending on the nucleophile used.

Scientific Research Applications

trans-4-Methylcyclohexanamine hydrochloride: has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: : Investigated for its potential use in drug development, particularly in the synthesis of antidiabetic drugs like glimepiride.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-4-Methylcyclohexanamine hydrochloride exerts its effects depends on its specific application. For example, in the synthesis of antidiabetic drugs, it may act as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved would be specific to the final drug product.

Comparison with Similar Compounds

trans-4-Methylcyclohexanamine hydrochloride: is similar to other cyclohexanamine derivatives, such as cis-4-Methylcyclohexanamine hydrochloride and 4-Methylcyclohexanone . its trans configuration and specific chemical properties make it unique in terms of reactivity and applications.

Similar Compounds

  • cis-4-Methylcyclohexanamine hydrochloride

  • 4-Methylcyclohexanone

  • 4-Methylcyclohexanol

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Properties

IUPAC Name

4-methylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRKJSRZELQHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955108
Record name 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33483-66-8, 33483-65-7, 100959-19-1
Record name 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanamine, 4-methyl-, hydrochloride (1:1), trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Methylcyclohexylamine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Methylcyclohexylamine hydrochloride, trans-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP5VM29VB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methylcyclohexylamine hydrochloride, cis-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39KR6PT2LY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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